3-(2,2-Difluoroacetyl)oxan-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,2-Difluoroacetyl)oxan-4-one is a fluorinated organic compound with the molecular formula C7H8F2O3 and a molecular weight of 178.13 g/mol . This compound is characterized by the presence of a difluoroacetyl group attached to an oxan-4-one ring, making it a valuable intermediate in various chemical syntheses and applications.
Vorbereitungsmethoden
The synthesis of 3-(2,2-Difluoroacetyl)oxan-4-one typically involves the fluoroacetylation of oxan-4-one derivatives. One common method includes the reaction of oxan-4-one with difluoroacetic anhydride under controlled conditions . The reaction is usually carried out in the presence of a base, such as pyridine, to facilitate the formation of the difluoroacetylated product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
3-(2,2-Difluoroacetyl)oxan-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used, but typically include various substituted oxan-4-one derivatives .
Wissenschaftliche Forschungsanwendungen
3-(2,2-Difluoroacetyl)oxan-4-one has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-(2,2-Difluoroacetyl)oxan-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroacetyl group can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity . The oxan-4-one ring structure provides additional binding interactions, enhancing the compound’s specificity and potency .
Vergleich Mit ähnlichen Verbindungen
3-(2,2-Difluoroacetyl)oxan-4-one can be compared with other fluorinated oxan-4-one derivatives, such as:
3-(2-Fluoroacetyl)oxan-4-one: This compound has a single fluorine atom in the acetyl group, resulting in different reactivity and properties.
3-(2,2,2-Trifluoroacetyl)oxan-4-one: The presence of three fluorine atoms in the acetyl group significantly alters the compound’s electronic properties and reactivity.
3-(2,2-Difluoroacetyl)tetrahydrofuran-4-one: This compound has a similar structure but with a tetrahydrofuran ring instead of an oxan-4-one ring, leading to different chemical behavior.
The uniqueness of this compound lies in its specific combination of the difluoroacetyl group and the oxan-4-one ring, which imparts distinct reactivity and applications compared to its analogs .
Eigenschaften
Molekularformel |
C7H8F2O3 |
---|---|
Molekulargewicht |
178.13 g/mol |
IUPAC-Name |
3-(2,2-difluoroacetyl)oxan-4-one |
InChI |
InChI=1S/C7H8F2O3/c8-7(9)6(11)4-3-12-2-1-5(4)10/h4,7H,1-3H2 |
InChI-Schlüssel |
JJKWGUDAERDSME-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCC(C1=O)C(=O)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.